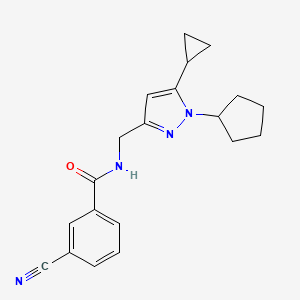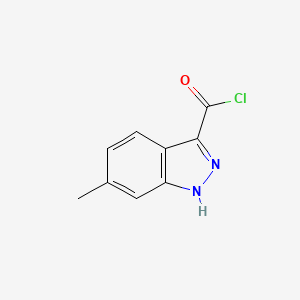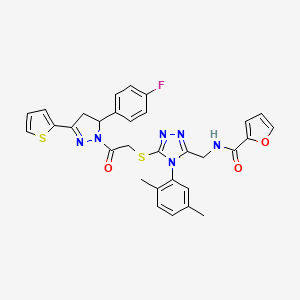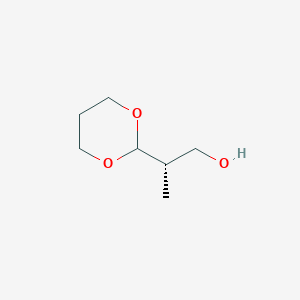
2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a thiazole ring, and a phenyl ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl, imidazole, and thiazole) would contribute to the compound’s stability and could influence its reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring might participate in nucleophilic substitution reactions, while the thiazole ring might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors like its molecular structure and the nature of its functional groups .
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Research has been conducted on derivatives similar to the compound , focusing on their synthesis and potential antitumor activity. For instance, a study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including structures similar to the compound of interest. These derivatives were evaluated for their antitumor activity against various human tumor cell lines. Among the synthesized compounds, specific derivatives showed considerable anticancer activity against some cancer cell lines, highlighting the potential of such compounds in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Activity
Derivatives of the compound have also been explored for their antibacterial properties. Desai et al. (2008) synthesized and evaluated various acetamide derivatives, including those structurally related to the compound , for their antibacterial activity against gram-positive and gram-negative bacteria. QSAR (Quantitative Structure-Activity Relationship) studies of these compounds provided insights into the impact of structural and physicochemical parameters on their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
pKa Determination and Structural Insights
Further research into the chemical properties of similar compounds includes the determination of acidity constants (pKa) and structural analyses. Duran and Canbaz (2013) synthesized derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide and determined their pKa values through UV spectroscopic studies, providing essential insights into the compounds' protonation behaviors and chemical stability (Duran & Canbaz, 2013).
Anticancer Activities
Another study focused on synthesizing 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and evaluating their anticancer activities. Duran and Demirayak (2012) investigated the anticancer activities of these compounds against a panel of 60 different human tumor cell lines. Some compounds exhibited reasonable anticancer activity, with high activity observed against melanoma-type cell lines (Duran & Demirayak, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS2/c21-15-8-6-13(7-9-15)17-19(25-18(24-17)14-4-2-1-3-5-14)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCFVMVRSOSTFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2413611.png)
![N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B2413612.png)


![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2413616.png)

![[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2413619.png)

![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)



![3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2413633.png)